molecular formula C10H14BrNO B2455121 4-Bromo-3-(2-methylpropoxy)aniline CAS No. 1691603-91-4

4-Bromo-3-(2-methylpropoxy)aniline

Cat. No. B2455121
CAS RN: 1691603-91-4
M. Wt: 244.132
InChI Key: NVPXSVWGFLMICF-UHFFFAOYSA-N
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Description

“4-Bromo-3-(2-methylpropoxy)aniline” is a chemical compound that is used as a reagent in various chemical reactions . It is commercially available and can be used for pharmaceutical testing .


Molecular Structure Analysis

The molecular formula of “this compound” is C10H14BrNO . The molecular weight is 244.13 . For a detailed molecular structure, a tool like JSmol can be used to visualize the 3D structure .

Scientific Research Applications

4-Bromo-3-(2-methylpropoxy)aniline has been studied for its potential applications in the synthesis of pharmaceuticals and other organic compounds. It has been found to be useful for the synthesis of various pharmaceuticals, including antineoplastics, antibiotics, and antifungals. Additionally, this compound has been used in the synthesis of organic compounds, such as dyes, pigments, and flavorings.

Mechanism of Action

The mechanism of action of 4-Bromo-3-(2-methylpropoxy)aniline is not well understood. However, it has been suggested that this compound may act as a catalyst in certain reactions, promoting the formation of desired products and inhibiting the formation of undesired products. Additionally, this compound may act as an electron acceptor, allowing for the transfer of electrons from one molecule to another.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, it has been suggested that this compound may act as an inhibitor of certain enzymes, such as cytochrome P450, which is involved in the metabolism of drugs in the body. Additionally, this compound may act as an antioxidant, scavenging free radicals and reducing oxidative stress.

Advantages and Limitations for Lab Experiments

The main advantage of using 4-Bromo-3-(2-methylpropoxy)aniline in laboratory experiments is its versatility. This compound can react with a variety of other molecules, allowing for the synthesis of a wide range of compounds. Additionally, this compound is relatively inexpensive and easy to obtain.
The main limitation of using this compound in laboratory experiments is the lack of understanding of its mechanism of action. As such, it can be difficult to predict the outcome of certain reactions. Additionally, this compound can be toxic in high concentrations, so caution must be taken when handling it in the laboratory.

Future Directions

There are numerous potential future directions for 4-Bromo-3-(2-methylpropoxy)aniline research. These include further exploration of its mechanism of action, development of new synthetic methods that utilize this compound, and investigation of its potential applications in the synthesis of novel pharmaceuticals and other organic compounds. Additionally, further research is needed to better understand the biochemical and physiological effects of this compound, as well as its potential toxicity in high concentrations.

Synthesis Methods

4-Bromo-3-(2-methylpropoxy)aniline can be synthesized in two steps. The first step involves the reaction of 4-bromoaniline and 2-methylpropene to form an intermediate compound, 3-(2-methylpropoxy)aniline. This intermediate compound is then reacted with bromine to form the target compound, this compound. This synthesis method has been used successfully in the laboratory and is relatively straightforward.

properties

IUPAC Name

4-bromo-3-(2-methylpropoxy)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BrNO/c1-7(2)6-13-10-5-8(12)3-4-9(10)11/h3-5,7H,6,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVPXSVWGFLMICF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=C(C=CC(=C1)N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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